molecular formula C8H5Cl2NS B040517 6-Chloro-2-(chloromethyl)benzo[d]thiazole CAS No. 113071-97-9

6-Chloro-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B040517
CAS No.: 113071-97-9
M. Wt: 218.1 g/mol
InChI Key: BSLYCZZEUDPRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)-1,3-benzothiazole is an organic compound with the molecular formula C8H5Cl2NS It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)-1,3-benzothiazole typically involves the chlorination of 2-methylbenzothiazole. One common method is as follows:

    Starting Material: 2-Methylbenzothiazole

    Reagents: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2)

    Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Procedure: Chlorine gas is bubbled through a solution of 2-methylbenzothiazole in the solvent until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 6-Chloro-2-(chloromethyl)-1,3-benzothiazole may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group (-CH2Cl) is reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group (-CH3).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Benzothiazole sulfoxides or sulfones.

    Reduction: 2-Methylbenzothiazole.

Scientific Research Applications

6-Chloro-2-(chloromethyl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and dyes.

    Industrial Chemistry: It is employed as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
  • 6-Chloro-2-(chloromethyl)-4-phenylquinazoline
  • 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline

Comparison

6-Chloro-2-(chloromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYCZZEUDPRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.